molecular formula C18H16ClNO3S B2708571 6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one CAS No. 899214-11-0

6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one

Cat. No. B2708571
CAS RN: 899214-11-0
M. Wt: 361.84
InChI Key: WXIDVQLQXFDRTQ-UHFFFAOYSA-N
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Description

6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one is a synthetic compound used in scientific research for its various biochemical and physiological effects. It is commonly referred to as CETQ and is a white to off-white crystalline powder. CETQ is a quinoline derivative and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

NMR Study of Halogenated Quinolines

A study by Podányi et al. (1996) focused on the synthesis and NMR spectroscopy analysis of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its mono-, di-, and tri-fluoro and/or -chloro derivatives. This research provides valuable insights into the structural and electronic properties of halogenated quinolines, which are crucial for their applications in medicinal chemistry and material science (Podányi et al., 1996).

Synthesis of Quinoline Derivatives

Gao et al. (2011) described a facile synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the versatility of quinoline frameworks in synthesizing novel compounds with potential biological activities. This work highlights the applicability of quinolines in developing new therapeutics and bioactive molecules (Gao et al., 2011).

Antioxidant Profile of Quinoline Derivatives

Kumar et al. (2007) explored the antioxidant capacity of ethoxyquin and its analogues, including quinoline derivatives. Their findings indicate the potential of these compounds in oxidative stress-related applications, such as food preservation and pharmaceuticals, by inhibiting peroxidation and acting as chain-breaking antioxidants (Kumar et al., 2007).

Molecular Inclusion and Packing Properties

Ashmore et al. (2007) investigated the inclusion and packing properties of chloro-substituted diquinoline dibromide, revealing its capability to form lattice inclusion compounds with various guest molecules. This study underscores the potential of chloroquinolines in crystal engineering and the development of molecular materials with tailored properties (Ashmore et al., 2007).

Metastable Forms of Chloroquinolines

Luo and Sun (2014) characterized two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, providing insights into the solid-state properties of chloroquinolines and their applications in materials science, particularly in the design of materials with specific optical and electronic properties (Luo & Sun, 2014).

properties

IUPAC Name

6-chloro-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-13(19)6-9-16(15)20)24(22,23)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIDVQLQXFDRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one

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